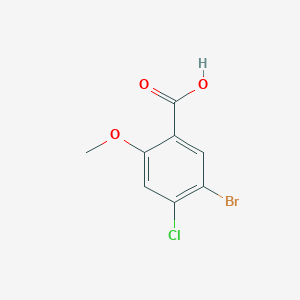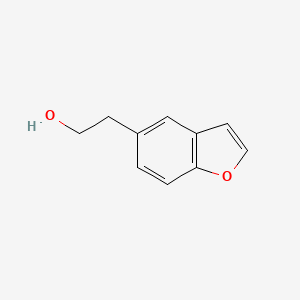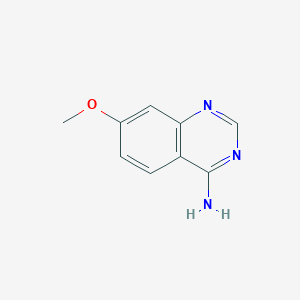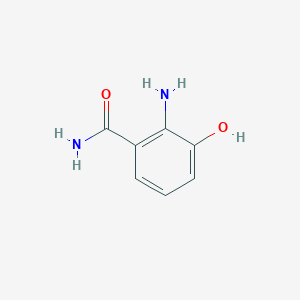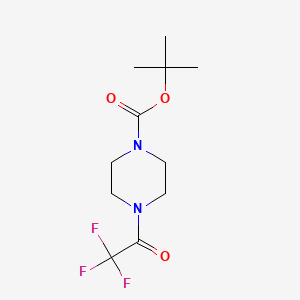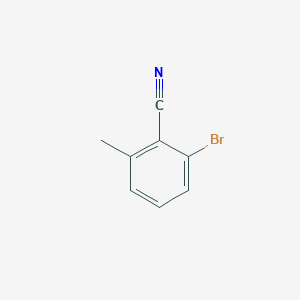![molecular formula C11H17NO2 B1287771 2-Boc-2-氮杂双环[2.2.1]庚-5-烯 CAS No. 188345-71-3](/img/structure/B1287771.png)
2-Boc-2-氮杂双环[2.2.1]庚-5-烯
描述
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene, also known as Boc-azabicyclo[2.2.1]hept-5-ene, is a cyclic dienophile and a key intermediate in the synthesis of a variety of natural products. It is a five-membered ring system with two bridgehead nitrogen atoms, one oxygen atom and two carbon atoms. This compound is of interest to organic and medicinal chemists due to its potential to be used as a precursor for synthesizing a variety of molecules.
科学研究应用
神经兴奋剂的合成
2-Boc-2-氮杂双环[2.2.1]庚-5-烯已用于神经兴奋剂化合物的合成。例如,它转化为 N-Boc syn-7-(2-羟乙基)-4-甲苯磺酰基-2-氮杂双环[2.2.1]庚-5-烯,促进了 3-(羧甲基)吡咯烷-2,4-二羧酸和 α-海尼酸(有效的兴奋剂)的产生 (Hodgson, Hachisu, & Andrews, 2005)。此外,类似的化合物作为 α-海尼酸、α-异海尼酸和 α-二氢阿洛海尼酸合成的前体,强调了 2-Boc-2-氮杂双环[2.2.1]庚-5-烯在神经兴奋剂合成中作用 (Hodgson, Hachisu, & Andrews, 2005).
天然表皮丁的先驱
该化合物还可作为天然表皮丁合成的前体。一项研究报告了 (+)-N-Boc-7-氮杂双环[2.2.1]庚烷-2-酮的有效合成,它是天然 (−)-表皮丁的前体 (Pandey, Tiwari, Singh, & Mali, 2001).
用于合成高度功能化化合物
2-Boc-2-氮杂双环[2.2.1]庚-5-烯是用于生产各种高度功能化化合物的多用途合成子。它已用于开发多种候选药物,展示了其在药物合成中的广泛适用性 (Holt-Tiffin, 2009).
生物催化拆分
2-Boc-2-氮杂双环[2.2.1]庚-5-烯的生物催化拆分已使用水解酶开发,为制备对映体纯的 N-取代 γ-内酰胺提供了一种实用方法。这证明了它在对映选择性合成中的重要性 (Mahmoudian, Lowdon, Jones, Dawson, & Wallis, 1999).
安全和危害
未来方向
作用机制
Target of Action
It’s known to be a versatile intermediate in the synthesis of various organic compounds .
Mode of Action
It’s known to be involved in reactions with various electrophilic reagents .
Biochemical Pathways
The compound is used as an intermediate in the synthesis of carbocyclic nucleosides . It’s also involved in the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Result of Action
The result of the action of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene is the production of a variety of polyfunctionalised bicyclic systems . The compound can react with various electrophilic reagents to give addition products .
生化分析
Biochemical Properties
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s structure allows it to act as a versatile intermediate in the synthesis of carbocyclic nucleosides and other bioactive molecules . Its interactions with biomolecules often involve the formation of covalent bonds, which can lead to enzyme inhibition or activation .
Cellular Effects
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily due to its ability to interact with key regulatory proteins and enzymes, altering their activity and leading to changes in cellular behavior . For example, it may modulate the activity of transcription factors, resulting in altered gene expression patterns .
Molecular Mechanism
The molecular mechanism of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene involves its binding interactions with biomolecules. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene is relatively stable under ambient conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is often related to its ability to form covalent bonds with specific biomolecules, leading to changes in enzyme activity and metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its effects on cellular processes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Once localized, the compound can interact with biomolecules within these compartments, influencing their activity and function . This localization is crucial for the compound’s ability to modulate cellular processes and metabolic pathways .
属性
IUPAC Name |
tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXHTCUZAWODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578758 | |
| Record name | tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188345-71-3 | |
| Record name | tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



